6-methyl-6-phenyl-1,3-oxazinane
Description
Structure
3D Structure
Properties
CAS No. |
19798-94-8 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
6-methyl-6-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C11H15NO/c1-11(7-8-12-9-13-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
InChI Key |
AZJAHPUBENCFOO-UHFFFAOYSA-N |
SMILES |
CC1(CCNCO1)C2=CC=CC=C2 |
Canonical SMILES |
CC1(CCNCO1)C2=CC=CC=C2 |
Other CAS No. |
19798-94-8 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methyl 6 Phenyl 1,3 Oxazinane and Its Analogues
Direct Synthesis Strategies for 6-Methyl-6-phenyl-1,3-oxazinane Core
The direct formation of the this compound core is primarily achieved through methods that involve the condensation of an amine, formaldehyde (B43269), and a suitable three-carbon component, or through the rearrangement of related heterocyclic systems.
Prins Reaction-Mediated Cyclization Pathways
The Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene, is a cornerstone in the synthesis of 1,3-dioxanes and can be adapted for the synthesis of 1,3-oxazinanes. organic-chemistry.orgwikipedia.org The reaction mechanism typically proceeds through a protonated carbonyl species that acts as an electrophile, attacking the alkene to form a carbocation intermediate. wikipedia.org This intermediate can then be trapped by a nucleophile.
A key method for synthesizing 6-methyl-6-phenyl-1,3-oxazinanes involves the reaction of α-methylstyrene with formaldehyde and a primary amine in an aqueous medium. researchgate.net This reaction exemplifies a pathway where the initial components assemble to form the desired heterocyclic ring. For instance, the reaction of α-methylstyrene, formaldehyde, and methylamine (B109427) leads to the formation of 3,6-dimethyl-6-phenyl-1,3-oxazinane. researchgate.net The mechanism is understood to proceed through the initial formation of an intermediate that subsequently cyclizes.
Research has shown that the synthesis of 3,6-dimethyl-6-phenyl-1,3-oxazinane from α-methylstyrene, formaldehyde, and methylamine in an aqueous medium proceeds through the transformation of a 4-methyl-4-phenyl-1,3-dioxane (B1220753) intermediate. researchgate.net This dioxane is a product of the Prins reaction between α-methylstyrene and formaldehyde. researchgate.net The subsequent reaction of this dioxane with the amine leads to the formation of the 1,3-oxazinane (B78680) ring. This highlights the intricate relationship between the Prins reaction and the ultimate formation of the aza-heterocycle.
| Reactants | Intermediate | Product | Reference |
| α-Methylstyrene, Formaldehyde, Methylamine | 4-Methyl-4-phenyl-1,3-dioxane | 3,6-Dimethyl-6-phenyl-1,3-oxazinane | researchgate.net |
Aminomethylation Approaches
Aminomethylation reactions, a class of reactions that introduce an aminomethyl group onto a substrate, can also be employed in the synthesis of 1,3-oxazinanes. While the direct aminomethylation leading to this compound is a variation of the multicomponent strategies discussed below, the underlying principle involves the reaction of an iminium ion with a suitable nucleophile. In the context of 1,3-oxazinane synthesis from α-methylstyrene, the process can be viewed as an aminomethylation where the alkene acts as the nucleophile towards an iminium ion generated from formaldehyde and an amine. researchgate.net The stability of the resulting carbocation plays a crucial role in determining the reaction's outcome. researchgate.net
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer an efficient route to complex molecules like 1,3-oxazinanes. nih.gov The synthesis of this compound from α-methylstyrene, formaldehyde, and an amine is a classic example of a three-component reaction. These reactions are highly atom-economical and can rapidly generate molecular diversity. The development of catalytic MCRs, particularly those using transition metals, is an active area of research for the synthesis of various heterocyclic compounds. nih.gov
Stereoselective and Enantioselective Synthesis Protocols
The development of stereoselective and enantioselective methods for the synthesis of 1,3-oxazinanes is of significant interest, as the stereochemistry of the molecule can have a profound impact on its biological activity. While specific protocols for the enantioselective synthesis of this compound are not extensively detailed in the provided search results, general strategies for the stereoselective synthesis of related heterocyclic systems exist. For instance, regio- and enantiodivergent C-H functionalization of Boc-1,3-oxazinanes has been reported, allowing for the synthesis of highly enantioenriched β2- and β3-amino acids. nih.gov This methodology, which utilizes a sparteine-mediated enantioselective lithiation followed by a Negishi coupling, demonstrates the potential for controlling stereochemistry in 1,3-oxazinane systems. nih.gov
| Strategy | Key Features | Resulting Products | Reference |
| Enantioselective C-H Functionalization | Sparteine-mediated lithiation, Negishi coupling | Enantioenriched C4- and C5-functionalized Boc-1,3-oxazinanes | nih.gov |
Further research into catalytic asymmetric Prins-type reactions and other stereoselective cyclizations will likely lead to efficient methods for producing specific stereoisomers of this compound and its analogues.
Chiral Auxiliaries and Catalytic Asymmetric Induction
The creation of specific stereoisomers of this compound relies heavily on asymmetric synthesis, a field where chiral auxiliaries play a pivotal role. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a single stereoisomer. wikipedia.orgsigmaaldrich.com This approach is crucial in pharmaceutical development, where often only one enantiomer of a drug is active. wikipedia.org
Commonly used chiral auxiliaries include derivatives of ephedrine (B3423809) and pseudoephedrine, oxazolidinones, and camphorsultam. wikipedia.orgsigmaaldrich.com For instance, pseudoephedrine can be reacted with a carboxylic acid to form an amide. The subsequent reactions are then directed by the stereochemistry of the pseudoephedrine molecule. wikipedia.org
Catalytic asymmetric induction offers an alternative, highly efficient route. A notable method involves the one-pot synthesis of chiral 1,3-oxazinanes through the enantioselective addition of alcohols to imines, catalyzed by a chiral magnesium phosphate (B84403) catalyst. nih.govacs.org This is followed by intramolecular cyclization to yield the desired 1,3-oxazinane with high enantioselectivity. nih.govacs.org
| Catalyst/Auxiliary | Reaction Type | Key Features |
| Chiral Magnesium Phosphate | Catalytic Asymmetric Synthesis | One-pot procedure, high yields, and excellent enantioselectivities. nih.govacs.org |
| Pseudoephedrine | Chiral Auxiliary | Directs the configuration of addition products. wikipedia.org |
| Camphorsultam | Chiral Auxiliary | Offers significant stereoselectivity in ring formation. wikipedia.org |
| Oxazolidinones | Chiral Auxiliary | Widely used in various asymmetric reactions. wikipedia.orgsigmaaldrich.com |
Diastereoselective Control in Oxazinane Formation
Diastereoselective control is essential when a molecule has multiple stereocenters. In the context of 1,3-oxazinane synthesis, this can be achieved by carefully selecting reagents and reaction conditions. For example, the use of specific enolates and the addition of agents like HMPA can lead to excellent anti-selectivity in the alkylation of 1,3-oxazinan-6-ones. researchgate.net The inherent stereochemistry of a starting material, such as a derivative of (1R,2S)-norephedrine, can also direct the formation of a specific diastereomer of an oxadiazinane-2-thione. nih.gov
Synthesis of Related this compound Derivatives
Strategies for Carbonyl-Functionalized Oxazinanes (e.g., Oxazinanones, Oxazinanediones, Oxazinane-thiones)
The introduction of carbonyl groups into the 1,3-oxazinane ring system opens up a wide range of synthetic possibilities. 1,3-oxazinan-6-ones, for example, are versatile precursors for the synthesis of β-amino acids. researchgate.net The synthesis of these functionalized oxazinanes can be achieved through various cyclization strategies. For instance, N-substituted 6-trifluoromethyl-1,3-oxazinan-2-ones can be prepared by the cyclization of 4-ylamino-1,1,1-trifluoro-butan-2-ols with triphosgene. researchgate.net Similarly, oxazinane-thiones can be synthesized from appropriate precursors, such as those derived from norephedrine. nih.gov
A series of 2,6-disubstituted pyridine (B92270) ester derivatives can be hydrolyzed and then treated with acetic anhydride (B1165640) to form oxazinone derivatives. researchgate.net These can be further reacted to produce pyrimidinones (B12756618) and thiopyrimidinones. researchgate.net
Incorporation of Substituted Phenyl and Biphenyl (B1667301) Moieties
The synthesis of 6-methyl-1,3-oxazinanes bearing substituted phenyl or biphenyl groups at the 6-position can be accomplished through several synthetic routes. One common approach involves the use of appropriately substituted starting materials. For example, a three-component cyclocondensation of primary amines, formaldehyde, and substituted phenols can be employed to generate a variety of 1,3-oxazine derivatives. ijrpr.com
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are powerful tools for introducing substituted phenyl and biphenyl groups. nih.gov For instance, a regiodivergent enantioselective C-H functionalization of Boc-1,3-oxazinanes followed by a Negishi coupling can be used to introduce aryl groups at specific positions. nih.gov
Synthesis of Halo-Substituted this compound Analogues
The introduction of halogen atoms into the 6-phenyl-1,3-oxazinane structure can be achieved by utilizing halogenated starting materials. For example, the synthesis of 4-(4-bromophenyl)-6-(substituted phenyl)-6H-1,3-oxazine-2-amine analogues has been reported. ijrpr.com These compounds can then undergo further reactions to introduce additional diversity.
Another strategy involves the direct halogenation of the aromatic ring of a pre-formed 6-phenyl-1,3-oxazinane, although care must be taken to control the regioselectivity of the reaction.
Generation of Furan-Appended Oxazinanes
The synthesis of 1,3-oxazinanes with a furan (B31954) ring attached can be approached by using furan-containing building blocks. For example, 2-(2-furyl)- and 2-(2-thienyl)-5-alkyl-4-hydroxy-6H-1,3-oxazin-6-ones can be synthesized and subsequently reacted with other reagents to create more complex heterocyclic systems. researchgate.net
General methods for furan synthesis, such as the Paal-Knorr synthesis or the Feist-Benary synthesis, can be used to prepare furan-containing precursors that can then be incorporated into the 1,3-oxazinane ring system. organic-chemistry.orgyoutube.comyoutube.com For example, a furan derivative could be functionalized with a 3-aminopropanol unit, which could then undergo cyclization with an appropriate aldehyde or ketone to form the desired furan-appended oxazinane.
Green Chemistry Approaches in 1,3-Oxazinane Synthesis
Traditional methods for synthesizing 1,3-oxazinanes often involve the use of volatile organic solvents and hazardous catalysts, leading to significant environmental concerns. In response, green chemistry principles are being actively applied to develop cleaner and more efficient synthetic routes. These approaches aim to minimize waste, reduce energy consumption, and utilize non-toxic, renewable resources.
Solvent-Free and Aqueous Medium Reactions
The replacement of conventional organic solvents with water or conducting reactions in the absence of a solvent are key strategies in green synthesis. These approaches not only reduce the environmental impact but can also lead to improved reaction rates and selectivities.
While specific data for the solvent-free or aqueous synthesis of this compound is not extensively detailed in publicly available literature, the synthesis of analogous 1,3-oxazine derivatives under these conditions provides a strong precedent. For instance, the synthesis of various naphthoxazine derivatives has been successfully achieved in aqueous media or under solvent-free conditions, often employing microwave irradiation to accelerate the reaction. researchgate.net
One notable study investigated the formation of 3,6-dimethyl-6-phenyl-1,3-oxazinane, a close analog of the target compound, in an aqueous medium. researchgate.net The reaction proceeds through the interaction of α-methylstyrene with formaldehyde and an amine, highlighting the feasibility of using water as a benign reaction medium for the synthesis of 6-phenyl-substituted 1,3-oxazinanes. researchgate.net
The general approach for synthesizing 1,3-oxazinanes involves the condensation of a suitable 1,3-amino alcohol with an aldehyde. For this compound, the logical precursors would be 3-amino-1-phenylbutan-1-ol (B2838539) and formaldehyde. The development of a solvent-free or aqueous protocol for this specific transformation remains a key research objective.
Table 1: Examples of Solvent-Free and Aqueous Synthesis of 1,3-Oxazine Analogs
| Reactants | Product | Solvent/Conditions | Catalyst | Yield (%) | Reference |
| β-Naphthol, Formaldehyde, Aniline | 1-Aryl-1,2-dihydro-1H-naphtho[1,2-e] bohrium.comacademie-sciences.froxazine (B8389632) | Water | Thiamine (B1217682) hydrochloride (VB1) | 85-94 | academie-sciences.fr |
| β-Naphthol, Formaldehyde, Various Amines | 2-Aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] bohrium.comacademie-sciences.froxazines | Solvent-free, 60 °C | Nano-Fe3O4@walnut shell/Cu(II) | High | researchgate.net |
| α-Methylstyrene, Formaldehyde, Amine | 3,6-Dimethyl-6-phenyl-1,3-oxazinane | Aqueous medium | Not specified | Not specified | researchgate.net |
This table is illustrative and based on the synthesis of analogous compounds due to the lack of specific data for this compound.
Catalyst Development for Environmentally Benign Syntheses
The use of efficient and recyclable catalysts is a critical component of green synthetic methodologies. In the context of 1,3-oxazine synthesis, research has focused on replacing traditional acid and base catalysts with more environmentally friendly alternatives.
A variety of green catalysts have been explored for the synthesis of 1,3-oxazine derivatives. These include biodegradable catalysts like thiamine hydrochloride (Vitamin B1), which has been effectively used in aqueous multicomponent reactions to produce naphthoxazines in high yields. academie-sciences.fracademie-sciences.fr The operational simplicity and the use of a universal solvent like water make this an attractive method. academie-sciences.fr
Solid acid catalysts and magnetic nanocatalysts are also gaining prominence. For example, a nano-Fe3O4@walnut shell/Cu(II) catalyst has been employed for the solvent-free synthesis of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] bohrium.comacademie-sciences.froxazines. researchgate.net This catalyst can be easily recovered using an external magnet and reused multiple times without a significant loss in activity, which is a significant advantage from both an economic and environmental perspective. researchgate.net Other supported catalysts, such as silica-supported perchloric acid, have also been shown to be effective for related heterocyclic syntheses.
While direct catalytic data for the synthesis of this compound is scarce, the successful application of these green catalysts in the synthesis of structurally similar 1,3-oxazines provides a strong foundation for future research in this area. The development of a specific, highly efficient, and recyclable catalyst for the cyclization of 3-amino-1-phenylbutan-1-ol with formaldehyde is a promising avenue for the green production of this compound.
Table 2: Environmentally Benign Catalysts for the Synthesis of 1,3-Oxazine Analogs
| Catalyst | Reaction Type | Solvent | Key Advantages | Reference |
| Thiamine hydrochloride (VB1) | Multicomponent condensation | Water | Biodegradable, reusable, mild conditions | academie-sciences.fracademie-sciences.fr |
| Nano-Fe3O4@walnut shell/Cu(II) | Pseudo three-component reaction | Solvent-free | Magnetically separable, reusable, high yields | researchgate.net |
| Polyphosphoric acid | Multicomponent condensation | Water | Simple, high yields, short reaction times | bohrium.com |
This table is illustrative and based on the synthesis of analogous compounds due to the lack of specific data for this compound.
Chemical Reactivity and Transformation Pathways of 6 Methyl 6 Phenyl 1,3 Oxazinane Derivatives
Cycloaddition and Cyclocondensation Reactions
While specific examples of cycloaddition reactions involving 6-methyl-6-phenyl-1,3-oxazinane are not extensively documented, the general reactivity of the 1,3-oxazinane (B78680) scaffold suggests its potential participation in such transformations. For instance, palladium-catalyzed [4+2] cycloaddition reactions of 5-methylene-1,3-oxazinan-2-ones with 1,3,5-triazinanes have been shown to produce a variety of hexahydropyrimidines and other 1,3-oxazinanes in good yields. organic-chemistry.org This suggests that appropriately functionalized derivatives of this compound could serve as synthons in cycloaddition chemistry.
Cyclocondensation reactions represent a more common route to the synthesis of the 1,3-oxazinane ring itself. The formation of 3,6-dimethyl-6-phenyl-1,3-oxazinane from α-methylstyrene, formaldehyde (B43269), and amines in an aqueous medium proceeds through the transformation of a 4-methyl-4-phenyl-1,3-dioxane (B1220753) intermediate, a product of the Prins reaction. researchgate.net This highlights a key cyclocondensation pathway for the formation of the this compound skeleton. Furthermore, one-pot, three-component condensation reactions of various aldehydes, 2-naphthol, and urea (B33335) have been successfully employed to synthesize 1,3-oxazine derivatives, demonstrating the versatility of cyclocondensation strategies in building this heterocyclic system. rsc.org
Nucleophilic and Electrophilic Reactivity at the Oxazinane Ring
The 1,3-oxazinane ring possesses sites susceptible to both nucleophilic and electrophilic attack. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. Conversely, the carbon atoms adjacent to the heteroatoms (C2, C4, and C6) can exhibit electrophilic character, particularly when the ring is activated.
Reactions of 4-hydroxy-5-methyl(phenyl)-2-styryl-6H-1,3-oxazin-6-ones with various nucleophiles have been investigated, demonstrating the susceptibility of the oxazinane ring to nucleophilic attack. documentsdelivered.com While this specific example does not pertain to this compound, it illustrates a general reactivity pattern for this class of heterocycles. The outcome of nucleophilic attack on the ring can lead to ring-opening or substitution, depending on the nature of the nucleophile, the substituents on the ring, and the reaction conditions.
Electrophilic aromatic substitution reactions can occur on the phenyl substituent of this compound. The specific directing effects of the 1,3-oxazinane ring on the phenyl group would influence the regioselectivity of such reactions. General principles of electrophilic aromatic substitution, such as Friedel-Crafts alkylation and acylation, nitration, and halogenation, would apply, with the electronic properties of the oxazinane moiety modulating the reactivity of the aromatic ring. youtube.com
Ring-Opening and Rearrangement Processes
The 1,3-oxazinane ring can undergo ring-opening reactions under various conditions. For instance, the N-O bond in related nih.govnih.gov-oxazine derivatives can be reduced to yield amino alcohols. rsc.org While this is a nih.govnih.gov-oxazine, it points to the general susceptibility of oxazine (B8389632) rings to cleavage. The stability of the 1,3-oxazinane ring is influenced by its substituents and the reaction medium. Ring-opening can be initiated by nucleophilic attack, as mentioned previously, or by other reagents that can cleave the C-O or C-N bonds.
Rearrangement reactions of related heterocyclic systems are also known. For example, a highly efficient ruthenium-catalyzed stereospecific N-demethylative rearrangement of isoxazolidines yields synthetically useful N-H-1,3-oxazinanes. organic-chemistry.org This demonstrates that skeletal rearrangements can be a viable pathway for the transformation of related heterocycles into 1,3-oxazinanes.
Functional Group Interconversions on Substituents
The substituents on the this compound ring can be chemically modified through various functional group interconversions.
Carboxylic acid derivatives of this compound can undergo esterification through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. The principles of esterification are well-established and would apply to these derivatives.
Decarboxylation, the removal of a carboxyl group, is a common reaction for carboxylic acids. wikipedia.org The ease of decarboxylation is often dependent on the presence of an electron-withdrawing group at the β-position to the carboxyl group. masterorganicchemistry.comlibretexts.org For derivatives of this compound bearing a carboxylic acid at an appropriate position, thermal or catalyzed decarboxylation could be a viable transformation. For instance, the Krapcho decarboxylation is a method that starts with methyl esters. wikipedia.org
The 1,3-oxazinane ring and its substituents can be subjected to oxidation and reduction reactions. The phenyl group can be oxidized under certain conditions, although this may also lead to the degradation of the heterocyclic ring. Side-chain oxidation of alkyl substituents on aromatic rings is a common transformation. youtube.com
Reduction of the 1,3-oxazinane ring can also be achieved. For example, the reduction of the N-O bond in nih.govnih.govoxazine derivatives has been accomplished. rsc.org The specific conditions for the reduction of the 1,3-oxazinane ring in this compound would depend on the desired outcome, such as partial reduction or complete ring cleavage.
Regiodivergent and Enantioselective C–H Functionalization of Boc-1,3-Oxazinanes
A significant advancement in the chemistry of 1,3-oxazinanes is the development of regiodivergent and enantioselective C–H functionalization of N-Boc-protected 1,3-oxazinanes. nih.govnih.govresearchgate.net This methodology allows for the selective introduction of functional groups at either the C4 or C5 position of the oxazinane ring.
The process involves a one-pot reaction sequence that includes:
Sparteine-mediated enantioselective lithiation of the Boc-1,3-oxazinane.
Transmetallation to zinc.
A direct or migratory Negishi coupling with an organic electrophile.
The regioselectivity of the Negishi coupling is highly dependent on the ligand used, allowing for a switch between the C4- and C5-functionalized products. nih.govresearchgate.net High enantioselectivities have been achieved for a wide range of substrates. nih.govnih.gov This method provides a powerful tool for the synthesis of enantioenriched β²- and β³-amino acids, which are valuable building blocks in medicinal chemistry. nih.govnih.govresearchgate.net The ability to access both (R) and (S) enantiomers by simply changing the sparteine (B1682161) enantiomer used in the lithiation step further enhances the utility of this strategy. nih.govnih.govresearchgate.net
Table 1: Summary of Key Reactions of 1,3-Oxazinane Derivatives
| Reaction Type | Description | Key Features |
|---|---|---|
| Cycloaddition | Palladium-catalyzed [4+2] cycloaddition of 5-methylene-1,3-oxazinan-2-ones. organic-chemistry.org | Forms hexahydropyrimidines and other 1,3-oxazinanes. |
| Cyclocondensation | Formation from α-methylstyrene, formaldehyde, and amines. researchgate.net | Proceeds via a Prins reaction intermediate. |
| Ring-Opening | Reduction of the N-O bond in related nih.govnih.gov-oxazines. rsc.org | Can lead to amino alcohol products. |
| C-H Functionalization | Regiodivergent and enantioselective functionalization of Boc-1,3-oxazinanes. nih.govnih.govresearchgate.net | Allows for selective functionalization at C4 or C5. |
Structure Activity Relationship Sar Studies of 6 Methyl 6 Phenyl 1,3 Oxazinane Analogues
Influence of Substituent Position on Biological and Chemical Activities
The biological and chemical activities of 1,3-oxazine derivatives are significantly influenced by the nature and position of substituents on the heterocyclic ring and any appended aryl groups. Research on various 1,3-oxazine and related benzoxazine (B1645224) systems has demonstrated that even minor positional changes of a substituent can lead to substantial differences in potency and selectivity.
For instance, in a series of 1,3-benzoxazine derivatives developed as potassium channel openers, the placement of an electron-withdrawing group at the C6 position and a methyl or halogen group at the C7 position of the benzoxazine nucleus was found to be crucial for optimal vasorelaxant and hypotensive activity. This highlights the sensitivity of the biological response to the electronic and steric properties of substituents at specific locations on the aromatic portion of the scaffold.
In another study focusing on antimicrobial agents, the substitution pattern on a phenyl ring attached to the oxazine (B8389632) core was shown to be a key determinant of activity. It was observed that electron-withdrawing groups on the benzene (B151609) ring could enhance antibacterial activity, while electron-donating groups were found to potentially increase antifungal activity. umpr.ac.id This differential effect underscores the importance of considering the electronic nature of substituents in tailoring the biological profile of these compounds.
The following table summarizes the influence of substituent position on the biological activity of some 1,3-oxazine derivatives.
| Scaffold | Substituent Position | Substituent | Observed Activity |
| 1,3-Benzoxazine | C6 | Electron-withdrawing group | Optimal vasorelaxant activity |
| 1,3-Benzoxazine | C7 | Methyl or Halogen | Optimal vasorelaxant activity |
| Phenyl-substituted 1,3-Oxazine | Benzene Ring | Electron-withdrawing group | Increased antibacterial activity |
| Phenyl-substituted 1,3-Oxazine | Benzene Ring | Electron-donating group | Increased antifungal activity |
Impact of Methyl and Phenyl Group Modifications on Scaffold Properties
While direct modifications to the 6-methyl and 6-phenyl groups of the titular compound are not widely reported, studies on related structures provide insights into how such changes might affect the scaffold's properties. The groups at the C6 position of the 1,3-oxazine ring play a significant role in defining the steric and electronic environment of the molecule, which in turn influences its interaction with biological targets.
Modification of the phenyl group, for example by introducing substituents, can alter the molecule's lipophilicity, electronic distribution, and potential for specific interactions such as hydrogen bonding or halogen bonding. These changes can have a profound impact on pharmacokinetic and pharmacodynamic properties.
Replacing the methyl group with other alkyl or functionalized groups would directly impact the steric bulk around the C6 position. This could influence the conformational preferences of the oxazine ring and its ability to fit into a biological receptor's binding pocket. For example, increasing the size of the alkyl group could introduce steric hindrance, potentially reducing or altering the compound's activity.
Conformational Analysis and its Correlation with Reactivity and Activity
The three-dimensional shape of a molecule is critical for its biological activity. The 1,3-oxazine ring, being a saturated heterocycle, can adopt various conformations, with the chair conformation generally being the most stable. The substituents on the ring influence the conformational equilibrium.
Studies on simpler 1,3-oxazines, such as 3-methyltetrahydro-1,3-oxazine, have shown that the ring can exist in both chair and twist-boat conformations. researchgate.net The interconversion between these forms and the preferred conformation of substituents (axial vs. equatorial) can significantly affect the molecule's reactivity and how it presents its functional groups for interaction with a biological target. researchgate.net
The following table outlines the general conformational preferences of substituents on a 1,3-oxazine ring.
| Substituent Position | Preferred Conformation | Reason |
| N3 (Nitrogen) | Equatorial (for N-H) | Minimizes steric interactions |
| C6 | Equatorial (for bulky groups) | Minimizes 1,3-diaxial interactions |
Comparative SAR with Other Heterocyclic Systems (e.g., Benzothiazoles, Thiazines)
Benzothiazoles: Like benzoxazines, benzothiazoles feature a benzene ring fused to a five-membered heterocyclic ring containing sulfur and nitrogen. They are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant effects. The replacement of the oxygen atom in a benzoxazine with a sulfur atom to give a benzothiazole (B30560) can lead to changes in electronic properties, bond angles, and metabolic stability, which can translate into different biological profiles.
Thiazines: Thiazines are six-membered heterocyclic rings containing one sulfur and one nitrogen atom. The 1,3-thiazine ring is a close analogue of the 1,3-oxazine ring, with the oxygen atom replaced by sulfur. This substitution alters the ring's geometry and the electronic character of the adjacent atoms. Infrared spectral measurements have indicated that the conformational preference of the N-H group in tetrahydro-1,3-thiazines is similar to that in tetrahydro-1,3-oxazines, suggesting some conformational similarities between these two ring systems. rsc.org However, the difference in the heteroatom can lead to distinct biological activities.
The choice between these and other heterocyclic scaffolds in drug design often depends on the specific therapeutic target and the desired physicochemical properties of the final molecule.
Advanced Research Applications of 6 Methyl 6 Phenyl 1,3 Oxazinane As a Chemical Scaffold
Role as Chiral Building Blocks in Asymmetric Synthesis
The 1,3-oxazinane (B78680) framework, particularly when substituted at the C6 position with both a methyl and a phenyl group, serves as an excellent chiral building block in asymmetric synthesis. The stereochemistry at the C6 position can be used to direct the formation of new stereocenters with high selectivity.
Researchers have extensively used N-protected 1,3-oxazinanes, such as N-Boc-1,3-oxazinanes, as platforms for enantioselective C-H functionalization. nih.govresearchgate.net Through a process involving enantioselective lithiation mediated by a chiral ligand like sparteine (B1682161), followed by transmetalation and cross-coupling reactions, it is possible to introduce functional groups at specific positions on the oxazinane ring with high enantiomeric excess. nih.gov Cleavage of the oxazinane ring then yields highly enantioenriched acyclic molecules, such as β-amino acids, which are valuable intermediates in the synthesis of pharmaceuticals. nih.govresearchgate.net
The synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives has also been reported, highlighting the versatility of this scaffold in creating stereochemically defined molecules. researchgate.net These chiral oxazinanones can act as intermediates for the synthesis of other important compounds like amino alcohols. Furthermore, 1,3-oxazinanes themselves can function as chiral auxiliaries, guiding the stereochemical outcome of reactions on an attached substrate. bath.ac.uknih.gov For instance, the synthesis of benzyl (B1604629) 6-phenyl-1,3-oxazinane-3-carboxylate has been documented as a chiral intermediate. uni-koeln.de
Table 1: Asymmetric Synthesis Strategies Involving 1,3-Oxazinane Scaffolds
| Strategy | Description | Key Product(s) |
| Enantioselective C-H Functionalization | Lithiation of N-Boc-1,3-oxazinanes with a chiral base, followed by functionalization. | Enantioenriched β-amino acids |
| Chiral Pool Synthesis | Synthesis of chiral 1,3-oxazinan-2-ones from readily available chiral starting materials like carbohydrates. | Chiral 1,3-oxazinan-2-ones |
| Chiral Auxiliary | Use of a chiral 1,3-oxazinane to control stereochemistry in reactions on an attached acyl group. | Enantiopure aldehydes, amides |
Precursors for Advanced Pharmaceutical Intermediates
The 1,3-oxazinane ring system is a privileged scaffold in medicinal chemistry, and its derivatives are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The ring can be cleaved to afford 1,3-aminoalcohols, a structural motif present in numerous biologically active molecules. uni-koeln.debohrium.com
Derivatives of 1,3-oxazinanes have been shown to possess a range of biological activities, including anticancer and antimicrobial properties. For example, a patent discloses that (5S,6S)-3-methyl-5-(naphthalen-2-yl)-6-phenyl-1,3-oxazinane is a component of a composition for inhibiting neurotransmitter reuptake, suggesting its potential in treating depression and other neurological disorders. google.com Additionally, novel cis-5-alkoxy-4-aryl-1,3-oxazinanes have been synthesized and shown to exhibit micromolar potency against a chloroquine-sensitive strain of Plasmodium falciparum, the parasite responsible for malaria. capes.gov.br
The synthesis of these pharmaceutical intermediates often involves the ring-opening of the 1,3-oxazinane. For example, reductive ring-opening of β-lactams can produce γ-aminoalcohols, which are then cyclized with formaldehyde (B43269) to yield 1,3-oxazinanes. capes.gov.br This demonstrates the synthetic accessibility of this scaffold and its utility in generating libraries of compounds for drug discovery.
Table 2: Pharmaceutical Intermediates Derived from 1,3-Oxazinanes
| Intermediate Class | Biological Target/Activity | Example Application |
| 1,3-Aminoalcohols | Various | Synthesis of norepinephrine, epinephrine, and other drugs containing this motif. nih.gov |
| Substituted 1,3-Oxazinanes | Neurotransmitter Transporters | Inhibition of serotonin, norepinephrine, and dopamine (B1211576) reuptake. google.com |
| 5-Alkoxy-4-aryl-1,3-oxazinanes | Plasmodium falciparum | Antimalarial drug discovery. capes.gov.br |
| Ferrocenyl 1,3-oxazines | Cancer Cells | Development of novel anticancer agents. |
Development of Peptidomimetics Incorporating β-Amino Acids Derived from Oxazinanes
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. β-Amino acids are crucial building blocks for peptidomimetics because they can induce stable secondary structures like helices and turns in peptides. The 1,3-oxazinane scaffold is a powerful tool for the synthesis of a wide variety of β-amino acids. nih.govresearchgate.netrsc.org
The enantioselective functionalization of N-Boc-1,3-oxazinanes, as discussed previously, provides a direct route to enantioenriched β²- and β³-amino acids. nih.govresearchgate.net These non-natural amino acids can then be incorporated into peptide chains to create novel peptidomimetics with constrained conformations. Saturated azaheterocycles, including 1,3-oxazinanes, are recognized for their ability to introduce conformational restrictions in peptidomimetic design. rsc.org
Furthermore, 1,3-oxazinane-masked aldehydes have been used in solid-phase peptide synthesis to create structurally diverse bicyclic dipeptide mimetics. In this approach, the oxazinane serves as a protected aldehyde that is unmasked on the solid support to allow for cyclization, forming a rigid bicyclic structure that mimics a peptide turn.
Table 3: Peptidomimetic Applications of 1,3-Oxazinane Derivatives
| Application | Description | Resulting Structure |
| β-Amino Acid Synthesis | Ring-opening of functionalized 1,3-oxazinanes. | Enantioenriched β²- and β³-amino acids |
| Conformational Constraint | Incorporation of the rigid 1,3-oxazinane ring or its derivatives into a peptide backbone. | Peptides with stable secondary structures |
| Bicyclic Dipeptide Mimetics | Use of 1,3-oxazinane-masked aldehydes in solid-phase synthesis. | Rigid bicyclic structures mimicking peptide turns |
Application in Aptamer Modification and Biosensor Development
Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity, making them useful in biosensors and as therapeutic agents. The post-SELEX (Systematic Evolution of Ligands by Exponential Enrichment) modification of aptamers can enhance their binding properties and stability.
A novel application of the 1,3-oxazinane scaffold is in the post-SELEX modification of aptamers through the reversible formation of N-methoxy-1,3-oxazinane (MOANA) nucleoside analogues. utupub.fi In this strategy, an oligonucleotide is synthesized with a (2R,3S)-4-(methoxyamino)butane-1,2,3-triol residue. This residue can react with a library of aldehydes to form a dynamic combinatorial library of N-methoxy-1,3-oxazinane-modified aptamers. The formation of the oxazinane ring is pH-dependent, allowing for controllable modification. utupub.fi The aptamer with the best binding affinity for the target can then be identified from this library. This approach allows for the fine-tuning of aptamer properties for specific applications in biosensing and diagnostics.
Table 4: 1,3-Oxazinane in Aptamer Technology
| Technology | Description | Key Feature |
| Post-SELEX Modification | Reversible formation of N-methoxy-1,3-oxazinane (MOANA) nucleoside analogues on an aptamer. | Dynamic combinatorial library of modified aptamers |
| pH-Controlled Chemistry | The formation and cleavage of the oxazinane ring is controlled by pH. | Reversible modification |
| Biosensor Development | Enhanced binding and specificity of aptamers for target molecules. | Improved sensor performance |
Design and Synthesis of Organic Dyes and Functional Materials
The unique electronic and structural properties of the 1,3-oxazinane ring and its derivatives make them promising candidates for the development of organic dyes and functional materials. Fused aromatic systems containing the 1,3-oxazinane moiety have been investigated for their potential in optoelectronic materials. rsc.org For instance, fused indole-based tetracyclic compounds that include a 1,3-oxazinane ring are being explored in this field. rsc.org
The synthesis of functional organic dyes often involves amino alcohols as key intermediates. rsc.orgrsc.org Since 1,3-oxazinanes can be readily converted to 1,3-aminoalcohols, they represent a versatile starting point for the synthesis of novel dye structures. While a direct synthesis of a dye from 6-methyl-6-phenyl-1,3-oxazinane is not widely reported, the conceptual pathway is clear.
In the broader context of functional materials, derivatives of 1,3-oxazinanes have been considered for applications in energetic materials. Additionally, the incorporation of fluorine into the 1,3-oxazinane scaffold has been explored for the development of fluorinated organic electronic materials. alfa-chemistry.com
Table 5: 1,3-Oxazinane in Materials Science
| Material Type | Application Area | Synthetic Link to 1,3-Oxazinane |
| Organic Dyes | Imaging, Sensing | Precursors to 1,3-aminoalcohols for dye synthesis. |
| Optoelectronic Materials | Electronics, Photonics | Fused aromatic systems containing the 1,3-oxazinane ring. rsc.org |
| Energetic Materials | Propellants, Explosives | Derivatives of the 1,3-oxazinane scaffold. |
| Fluorinated Materials | Organic Electronics | Incorporation of fluorine into the 1,3-oxazinane structure. alfa-chemistry.com |
Computational and Theoretical Investigations of 6 Methyl 6 Phenyl 1,3 Oxazinane
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations provide fundamental insights into the behavior of molecules at the electronic level. For 6-methyl-6-phenyl-1,3-oxazinane, these methods can elucidate its intrinsic properties, reactivity, and conformational landscape.
Electronic Structure and Bonding Analysis
While specific, in-depth research articles focusing exclusively on the electronic structure of this compound are not prevalent in publicly accessible literature, we can infer its key electronic features based on its constituent parts and general principles of quantum chemistry. The molecule integrates a saturated 1,3-oxazinane (B78680) ring with a phenyl and a methyl group at the C6 position.
Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), would be the standard approach to analyze its electronic structure. Such calculations would reveal the distribution of electron density, the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the nature of the chemical bonds.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic | Method of Determination |
| HOMO-LUMO Gap | A moderate energy gap, suggesting chemical stability but with potential for reactivity under specific conditions. | DFT Calculations |
| Electron Density | Highest on the oxygen and nitrogen atoms of the oxazinane ring. | Natural Bond Orbital (NBO) Analysis |
| Dipole Moment | A non-zero dipole moment due to the presence of heteroatoms and asymmetrical substitution. | DFT Calculations |
| Bonding | Predominantly covalent sigma bonds within the oxazinane ring and between the ring and its substituents. | Quantum Theory of Atoms in Molecules (QTAIM) |
Reaction Mechanism Elucidation (e.g., Transition State Analysis for Prins Reaction)
The synthesis of 1,3-oxazinanes can often be achieved through the Prins reaction, an acid-catalyzed addition of an aldehyde to an alkene. In the case of this compound, a plausible synthetic route would involve the reaction of α-methylstyrene with formaldehyde (B43269) and an amine in an acidic medium.
Computational studies can be instrumental in elucidating the intricate mechanism of this reaction, particularly in identifying the transition states and intermediates. The generally accepted mechanism for the Prins reaction involves the initial protonation of the aldehyde, which then acts as an electrophile attacking the alkene. This leads to the formation of a key oxocarbenium ion intermediate. wikipedia.orgorganic-chemistry.org Subsequent cyclization and reaction with the amine would lead to the final 1,3-oxazinane product. A study on the formation of the related compound, 3,6-dimethyl-6-phenyl-1,3-oxazinane, suggests that it proceeds through the transformation of a 4-methyl-4-phenyl-1,3-dioxane (B1220753) intermediate, which is a product of the Prins reaction. researchgate.net
Transition state analysis using quantum mechanical methods allows for the calculation of the activation energies for each step of the reaction, providing a deeper understanding of the reaction kinetics and the factors controlling the stereochemical outcome. nih.gov
Table 2: Key Intermediates and Transition States in the Plausible Prins-type Synthesis of this compound
| Step | Species | Description |
| 1 | Protonated Formaldehyde | The activated electrophile that initiates the reaction. |
| 2 | Oxocarbenium Ion | A key cationic intermediate formed after the attack of the alkene on the protonated formaldehyde. |
| 3 | Cyclization Transition State | The energetic barrier leading to the formation of the heterocyclic ring. |
| 4 | 1,3-Dioxane Intermediate | A potential intermediate that can rearrange to the final product. researchgate.net |
| 5 | Iminium Ion Intermediate | Formed from the reaction with the amine, facilitating the final ring closure to the oxazinane. |
Conformational Landscape and Energy Minimization Studies
While specific conformational analysis of this compound is not extensively documented, studies on analogous structures, such as 3-methyltetrahydro-1,3-oxazine, provide valuable insights. researchgate.net For 3-methyltetrahydro-1,3-oxazine, computational studies have shown that the potential energy surface contains multiple minima corresponding to different chair and twist conformers. researchgate.net
For this compound, the bulky phenyl and methyl groups at the C6 position will have a significant impact on the conformational equilibrium. It is expected that the chair conformation where these bulky groups occupy equatorial positions to minimize steric hindrance will be the most stable. Energy minimization studies, typically performed using methods like Hartree-Fock (HF) or DFT, can precisely calculate the geometries and relative energies of the different conformers.
Table 3: Predicted Relative Energies of Conformers for this compound (based on analogy with 3-methyltetrahydro-1,3-oxazine researchgate.net)
| Conformer | Substituent Positions | Predicted Relative Energy (kcal/mol) |
| Chair 1 (Axial Phenyl) | Phenyl: Axial, Methyl: Equatorial | Higher Energy |
| Chair 2 (Equatorial Phenyl) | Phenyl: Equatorial, Methyl: Axial | Lower Energy |
| Chair 3 (Equatorial Phenyl & Methyl) | Phenyl: Equatorial, Methyl: Equatorial | Lowest Energy (Most Stable) |
| Twist-Boat | - | Intermediate Energy |
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict how a small molecule (ligand) might interact with a biological macromolecule (target), such as a protein or nucleic acid. These techniques are central to modern drug discovery.
Ligand-Target Interaction Prediction
Although no specific ligand-target interaction studies for this compound have been published, the general principles of molecular docking can be applied to hypothesize its potential interactions. The 1,3-oxazinane scaffold is a known constituent of various biologically active compounds. nih.govijrpr.comderpharmachemica.com
A molecular docking simulation would involve placing the 3D structure of this compound into the binding site of a chosen pharmacological target. The software would then calculate the most favorable binding poses and estimate the binding affinity. The types of interactions that could be predicted include:
Hydrogen Bonds: The nitrogen and oxygen atoms of the oxazinane ring can act as hydrogen bond acceptors.
Hydrophobic Interactions: The phenyl ring and the methyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
π-Stacking: The phenyl ring can participate in π-π or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Binding Site Analysis for Pharmacological Targets
The successful binding of a ligand is highly dependent on the characteristics of the target's binding site. Binding site analysis involves identifying and characterizing the pocket on the surface of a protein where a ligand can bind. For a molecule like this compound, a suitable binding site would likely possess a combination of hydrophobic and polar features to accommodate its different chemical moieties.
Computational tools can analyze the topology, volume, and amino acid composition of a binding site to predict its suitability for a given ligand. For this compound, an ideal binding site might feature:
A hydrophobic pocket to accommodate the phenyl and methyl groups.
Hydrogen bond donors/acceptors positioned to interact with the oxazinane's heteroatoms.
An appropriate size and shape to allow for a snug fit of the ligand.
Table 4: Hypothetical Binding Site Residues for this compound
| Interaction Type | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Hydrophobic Interaction | Leucine, Isoleucine, Valine, Alanine |
| π-Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Cation-π Interaction | Arginine, Lysine |
Application of Semiempirical Methods (e.g., AM1, PM6, RM1) for Noncovalent Interactions
The computational investigation of noncovalent interactions in molecular systems is critical for understanding their three-dimensional structures, stability, and intermolecular recognition processes. For a molecule such as this compound, noncovalent forces, particularly those involving the phenyl group (e.g., π-π stacking, C-H•••π interactions), are expected to play a significant role in its conformational preferences and potential interactions with other molecules. Semiempirical quantum mechanical methods, due to their computational efficiency, offer a viable approach for studying large systems where methods based on first principles are computationally prohibitive. However, the accuracy of these methods in describing the subtle nature of noncovalent interactions varies significantly.
Historically, earlier semiempirical methods like Austin Model 1 (AM1) were known to have significant deficiencies in modeling noncovalent interactions. nih.govnih.gov Developed primarily for the calculation of ground-state molecular properties like geometries and heats of formation, the parameterization of AM1 did not adequately account for the dispersion forces that are dominant in many noncovalent complexes, such as the stacking of aromatic rings. nih.gov As a result, AM1 often fails to predict the stabilization of such complexes, sometimes even showing repulsion where attraction is expected. nih.gov
Subsequent developments led to the introduction of newer semiempirical models with improved parameterization, such as Parametric Method 6 (PM6) and Recife Model 1 (RM1). nih.govscielo.br These methods were developed using a much larger set of reference data, which included systems where noncovalent interactions are important, leading to a more balanced description of various chemical phenomena. nih.govscielo.bracs.org
To illustrate the performance of these methods, it is instructive to consider a well-studied model system for π-π stacking interactions: the benzene (B151609) dimer. High-level ab initio calculations, such as Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], provide benchmark interaction energies for different configurations of the benzene dimer. The most stable arrangements are the T-shaped and the parallel-displaced configurations, with the sandwich (cofacial) arrangement being a local minimum or a saddle point. researchgate.netnih.govrsc.org
The performance of various semiempirical methods in calculating the interaction energies of the benzene dimer highlights their relative strengths and weaknesses. While specific data for this compound is not available in the literature, the results for the benzene dimer serve as a valuable proxy for understanding how these methods might handle the noncovalent interactions involving the phenyl group in the target molecule.
| Method | Sandwich Configuration (kcal/mol) | T-shaped Configuration (kcal/mol) | Parallel-Displaced Configuration (kcal/mol) |
| AM1 | Repulsive | ~ -0.5 | Repulsive |
| PM6 | ~ -1.4 | ~ -1.8 | ~ -2.3 |
| RM1 | ~ -1.0 | ~ -1.5 | ~ -2.0 |
| CCSD(T) Benchmark | ~ -1.5 to -1.8 | ~ -2.7 to -2.8 | ~ -2.7 to -2.8 |
Note: The values presented in this table are approximate and collated from various computational studies on the benzene dimer. They are intended to illustrate the general performance of the methods and may vary depending on the specific computational details.
As indicated in the table, AM1 performs poorly, failing to describe the attractive nature of the sandwich and parallel-displaced configurations. In contrast, both PM6 and RM1 provide a more reasonable, albeit still not highly accurate, description of the interaction energies for the benzene dimer. They correctly predict that the T-shaped and parallel-displaced configurations are more stable than the sandwich arrangement. However, they generally underestimate the strength of the noncovalent interactions compared to the CCSD(T) benchmark. nih.govscielo.br
Further improvements to semiempirical methods have involved the inclusion of empirical corrections for dispersion and hydrogen bonding. For instance, the PM6-D3H4 method incorporates a dispersion and hydrogen-bond correction, which has been shown to significantly improve the accuracy of interaction energy calculations for a wide range of noncovalent complexes. nih.gov For many systems, the accuracy of these corrected semiempirical methods can approach that of more computationally expensive density functional theory (DFT) methods that include dispersion corrections.
For a molecule like this compound, it can be inferred that modern semiempirical methods such as PM6 and RM1, particularly with the inclusion of dispersion corrections, would be suitable for preliminary conformational analysis and for studying its interactions with other molecules. These methods would likely provide a qualitatively correct picture of the important noncovalent interactions, such as π-π stacking of the phenyl rings in a dimer or the intramolecular interactions that influence the conformation of the oxazinane ring. However, for obtaining highly accurate interaction energies, more rigorous methods like CCSD(T) or dispersion-corrected DFT would be necessary.
Future Research Directions and Therapeutic Potential
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The future synthesis of 6-methyl-6-phenyl-1,3-oxazinane and its analogs will likely move beyond traditional methods like the Mannich and Betti reactions, which often rely on harsh conditions and potentially toxic reagents. ijrpr.com The field is progressively embracing greener and more efficient synthetic strategies.
Recent advancements in the synthesis of 1,3-oxazine derivatives have highlighted the use of various catalysts to improve yield, reduce reaction times, and employ more environmentally benign conditions. For instance, the use of ceric ammonium (B1175870) nitrate (B79036) in aqueous media at room temperature has been reported as a green and efficient method for synthesizing 1,3-oxazine derivatives. tandfonline.com Similarly, L-proline has been utilized as a catalyst in water for the synthesis of 1,3-oxazine-4-thione derivatives, demonstrating high yields and milder reaction conditions. tandfonline.com
The development of reusable magnetic nanocatalysts, such as GO-Fe3O4–Ti(IV), represents another promising frontier. nih.gov These catalysts offer the advantages of easy separation and recyclability, contributing to more sustainable synthetic processes. nih.gov Furthermore, one-pot multicomponent reactions are gaining traction for their efficiency and atom economy in constructing the oxazine (B8389632) ring. researchgate.netnih.gov The exploration of these modern catalytic systems and reaction designs will be crucial for the efficient and selective production of this compound and its derivatives, making them more accessible for further pharmacological investigation.
Design and Synthesis of Next-Generation Oxazinane Analogues with Tuned Bioactivities
The 1,3-oxazinane (B78680) core is a versatile scaffold that allows for extensive chemical modification to fine-tune biological activity. The phenyl and methyl groups of this compound offer prime sites for structural variation. Future research will undoubtedly focus on creating a library of analogs by introducing a diverse range of substituents at these positions.
The goal of this synthetic effort will be to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, to enhance its interaction with biological targets. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring could significantly influence the molecule's binding affinity and efficacy.
The broad spectrum of biological activities already observed in 1,3-oxazine derivatives—including anticancer, antibacterial, anticonvulsant, anti-inflammatory, antioxidant, and antiviral properties—provides a roadmap for the targeted design of new analogs. doi.orgderpharmachemica.comnih.gov By systematically altering the structure of this compound, researchers can aim to develop next-generation compounds with enhanced potency and selectivity for specific therapeutic applications.
Deeper Mechanistic Insights into Pharmacological Actions
A critical area for future investigation is the elucidation of the precise molecular mechanisms by which this compound and its derivatives exert their pharmacological effects. While the broad biological activities of the 1,3-oxazinane class are known, the specific cellular and molecular targets often remain to be identified.
Advanced biochemical and cell-based assays will be instrumental in pinpointing the protein targets of these compounds. For example, molecular docking studies have suggested that certain 1,3-oxazine derivatives may act as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or as agonists for receptors such as the γ-aminobutyric acid A (GABA-A) receptor. nih.govnih.gov Future research should aim to validate these computational predictions through rigorous experimental studies.
Understanding the mechanism of action at a molecular level is fundamental for rational drug design and for predicting potential off-target effects. Techniques such as proteomics, transcriptomics, and cellular imaging will be invaluable in mapping the signaling pathways modulated by these compounds and in building a comprehensive picture of their pharmacological profiles.
Development of Structure-Based Drug Design Strategies
As the key molecular targets of 1,3-oxazinane derivatives are identified, structure-based drug design will become a central strategy in the development of more potent and selective therapeutic agents. This approach relies on a detailed understanding of the three-dimensional structure of the target protein and how the drug molecule binds to it.
Computational tools, such as molecular docking and molecular dynamics simulations, will be employed to predict the binding modes of this compound analogs within the active site of a target protein. nih.govresearchgate.net These in silico models can guide the design of new derivatives with improved complementarity to the binding site, leading to enhanced affinity and inhibitory activity.
Quantitative Structure-Activity Relationship (QSAR) studies will also play a crucial role. nih.govgranthaalayahpublication.org By correlating the structural features of a series of analogs with their biological activity, QSAR models can identify the key chemical properties that govern potency. nih.govgranthaalayahpublication.org This information can then be used to design new compounds with optimized therapeutic properties. The integration of computational modeling with synthetic chemistry will accelerate the discovery and optimization of lead compounds based on the this compound scaffold.
Potential for Applications in Emerging Therapeutic Areas
The diverse biological activities reported for the 1,3-oxazine class of compounds suggest that this compound and its future derivatives could find applications in a range of emerging therapeutic areas.
Neurodegenerative Diseases: The antioxidant and anti-inflammatory properties of some oxazine derivatives make them interesting candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where oxidative stress and inflammation are key pathological features. nih.govnih.gov The potential to modulate targets within the central nervous system, as suggested by anticonvulsant activities, further supports this direction. nih.gov
Antiviral Therapies: The 1,3-oxazine scaffold has been identified in compounds with antiviral activity, including against HIV. ijrpr.comnih.gov Given the constant need for new antiviral agents to combat emerging and drug-resistant viruses, the development of this compound-based antivirals is a promising avenue of research. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-methyl-6-phenyl-1,3-oxazinane, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions of β-amino alcohols with carbonyl compounds, such as aldehydes or ketones, under acidic or thermal conditions. For example, oxazinane derivatives are often synthesized using ring-closing strategies involving precursors like substituted ethanolamines and benzaldehyde analogs . Optimization of reaction time, temperature, and catalyst (e.g., p-toluenesulfonic acid) is critical for yield improvement. Purity (≥95%) is typically confirmed via HPLC or GC-MS, as noted in synthetic protocols for related oxazinanecarboxamides .
Q. How is the stereochemistry of this compound characterized, and what techniques are essential for structural validation?
- Methodological Answer : Chiral centers in oxazinane derivatives are resolved using chiral HPLC or polarimetry. Structural confirmation relies on H/C NMR for regiochemical assignments and X-ray crystallography for absolute configuration determination. For example, related compounds like 6-chloro-1,3-oxazinane derivatives have been characterized via NOESY experiments to confirm chair conformations .
Q. What analytical methods are recommended for assessing the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by HPLC-UV or LC-MS to monitor decomposition products. Purity thresholds (e.g., ≥95%) are maintained using inert storage conditions (argon atmosphere, -20°C), as applied to structurally similar oxazinane-based pharmaceuticals .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. For example, benzoxazine derivatives with antimicrobial activity were optimized by modeling substituent effects on charge distribution and steric hindrance . Molecular docking with enzymes (e.g., bacterial dihydrofolate reductase) can prioritize synthetic targets.
Q. What strategies resolve contradictions in reported reaction mechanisms for oxazinane ring formation?
- Methodological Answer : Mechanistic discrepancies (e.g., stepwise vs. concerted cyclization) are addressed using kinetic isotope effects (KIE) and trapping intermediates with scavengers like TEMPO. For instance, studies on 1,3-oxazinane synthesis identified rate-determining steps via O isotopic labeling .
Q. How do substituent effects on the phenyl ring influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : Hammett plots correlate substituent electronic parameters (σ) with reaction rates. Electron-withdrawing groups (e.g., -NO) deactivate the ring, reducing nucleophilic attack efficiency, while electron-donating groups (e.g., -OCH) enhance reactivity. This approach was validated in benzoxazine derivative studies .
Q. What experimental controls are critical when evaluating the antimicrobial activity of this compound analogs?
- Methodological Answer : Include positive controls (e.g., ciprofloxacin for bacteria) and solvent controls (e.g., DMSO) to distinguish compound-specific effects from artifacts. MIC (Minimum Inhibitory Concentration) assays should follow CLSI guidelines, as applied to related 1,3-benzoxazine derivatives .
Data Contradiction and Optimization
Q. How can researchers reconcile conflicting data on the catalytic efficiency of Lewis acids in oxazinane synthesis?
- Methodological Answer : Systematic screening of catalysts (e.g., ZnCl, BF·EtO) under standardized conditions (solvent, temperature) identifies optimal systems. For example, studies on 4-phenyl-1,3-oxazinane synthesis revealed BF·EtO outperforms ZnCl in polar aprotic solvents .
Q. What statistical approaches are recommended for optimizing reaction parameters (e.g., temperature, stoichiometry) in high-throughput synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
